

Technical Guide: Synthesis and Purity of HIV-1 Gag p24 (194-210) Peptide

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Compound of Interest

Compound Name: HIV-1 gag Protein p24 (194-210)

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This technical guide provides a comprehensive overview of the synthesis and purification of the HIV-1 Gag p24 (194-210) peptide, a sequence of interest in HIV research. The document outlines the chemical properties of this peptide, a detailed protocol for its synthesis via solid-phase peptide synthesis (SPPS), and the subsequent purification and characterization using reversed-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS).

Peptide Overview

The HIV-1 Gag p24 (194-210) peptide is a 17-amino acid sequence derived from the capsid protein of the Human Immunodeficiency Virus type 1. Its primary sequence and key chemical properties are summarized below.

Property	Value	
Sequence	Ala-Asn-Pro-Asp-Cys-Lys-Thr-Ile-Leu-Lys-Ala- Leu-Gly-Pro-Ala-Ala-Thr	
Molecular Formula	C73H125N20O23S	
Molecular Weight	1682.99 g/mol	
CAS Number	141281-67-6	



Synthesis and Purification Workflow

The synthesis and purification of the HIV-1 Gag p24 (194-210) peptide follows a standardized workflow, beginning with solid-phase peptide synthesis, followed by cleavage from the resin, and culminating in purification and analysis.



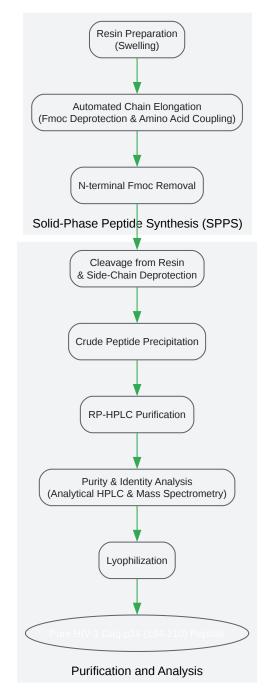


Figure 1: General workflow for the synthesis and purification of HIV-1 Gag p24 (194-210) peptide.

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Figure 1: General workflow for the synthesis and purification of the peptide.



Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of the HIV-1 Gag p24 (194-210) peptide. These protocols are based on established Fmoc/tBu solid-phase peptide synthesis strategies.

This process involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support resin.

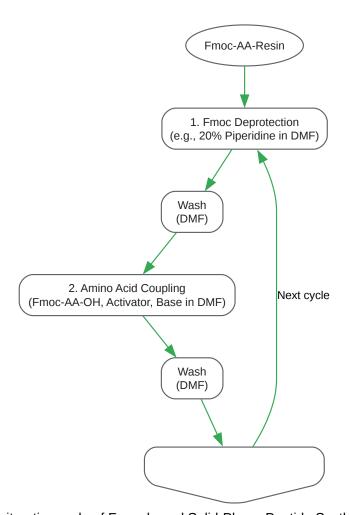


Figure 2: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).



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Figure 2: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Materials and Reagents:

- Resin: Pre-loaded Fmoc-Thr(tBu)-Wang resin.
- Amino Acids: Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., Boc for Lys, tBu for Asp and Thr, Trt for Asn and Cys).
- Coupling/Activation Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
- Base: DIPEA (N,N-Diisopropylethylamine).
- Deprotection Reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide).
- Solvents: DMF, DCM (Dichloromethane).

Protocol:

- Resin Swelling: The resin is swelled in DMF for 30 minutes in a reaction vessel.
- Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 20 minutes.
- Washing: The resin is washed thoroughly with DMF to remove excess piperidine and byproducts.
- Amino Acid Coupling: The next Fmoc-protected amino acid is activated with HBTU/HATU and DIPEA in DMF and then added to the resin. The coupling reaction proceeds for 1-2 hours.
- Washing: The resin is washed with DMF to remove excess reagents.
- Cycle Repetition: Steps 2-5 are repeated for each amino acid in the sequence.



Reagents:

Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).

Protocol:

- The peptide-resin is washed with DCM and dried.
- The cleavage cocktail is added to the resin and incubated for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
- The resin is filtered off, and the filtrate containing the peptide is collected.
- The crude peptide is precipitated by adding cold diethyl ether, followed by centrifugation to pellet the peptide.

Instrumentation and Conditions:

- System: Preparative High-Performance Liquid Chromatography system.
- Column: C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 μm particle size).
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 90% A to 90% B over a specified time (e.g., 25 minutes), adjusted to optimize separation.
- Flow Rate: Approximately 18-20 mL/min.
- Detection: UV at 220 nm.

Protocol:

 The crude peptide is dissolved in a minimal amount of a suitable solvent (e.g., DMSO/Acetonitrile 50:50).



- The solution is injected onto the equilibrated C18 column.
- Fractions are collected based on the UV chromatogram peaks.
- The fractions corresponding to the main peak are analyzed for purity.

Purity and Characterization Data

The purity of the synthesized peptide is assessed by analytical RP-HPLC, and its identity is confirmed by mass spectrometry.

Analytical RP-HPLC Conditions:

- Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 μm particle size).
- Gradient: A steeper gradient compared to the preparative run to ensure sharp peaks.
- Flow Rate: 1 mL/min.

Mass Spectrometry:

- Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
- Analysis: The observed molecular weight is compared to the theoretical molecular weight.

Expected Results:

Analysis Method	Parameter	Expected Result
Analytical RP-HPLC	Purity	>95% (as determined by peak area integration at 220 nm)
ESI-MS	[M+H]+ (Observed)	~1684.0 Da
ESI-MS	[M+H]+ (Theoretical)	1683.99 Da
Synthesis	Typical Yield	15-30% (of theoretical, after purification)







Note: Yields can vary significantly based on the peptide sequence and synthesis efficiency. Purity levels are determined after RP-HPLC purification.

This guide provides a foundational understanding of the synthesis and purification of the HIV-1 Gag p24 (194-210) peptide. Researchers should optimize these protocols based on the specific equipment and reagents available in their laboratories.

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